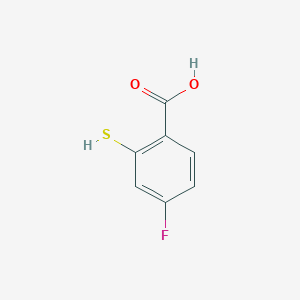
8-Methylchinolin-4(1H)-on
Übersicht
Beschreibung
8-Methylquinolin-4(1H)-one is a heterocyclic compound . It is also known as o-Toluquinoline . Its empirical formula is C10H9N .
Molecular Structure Analysis
The molecular structure of 8-Methylquinolin-4(1H)-one consists of a quinoline core with a methyl group attached to the 8th carbon . The molecular weight is 143.19 .Physical and Chemical Properties Analysis
8-Methylquinolin-4(1H)-one is a liquid at room temperature . It has a refractive index of 1.614 , a boiling point of 143 °C/34 mmHg , and a density of 1.052 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antituberkulose-Aktivität
Chinolinverbindungen, einschließlich 8-Methylchinolin-4(1H)-on, weisen eine Vielzahl biologischer Aktivitäten auf, darunter ein antibakterielles und ein antituberkuloses Potenzial . So wurden beispielsweise Chinolinhydrazon-Derivate entwickelt, synthetisiert, charakterisiert und auf ihre antibakterielle Aktivität und ihr antituberkuloses Potenzial gegen Mtb WT H37Rv untersucht . Diese Verbindungen erwiesen sich als wirksam gegen Bakterienstämme wie Acinetobacter baumanii, Escherichia coli und Staphylococcus aureus .
Entzündungshemmende Aktivität
Chinolinverbindungen sind dafür bekannt, entzündungshemmende Eigenschaften aufzuweisen . Dies macht sie wertvoll bei der Entwicklung von Medikamenten zur Behandlung verschiedener entzündlicher Erkrankungen.
Antitumoraktivität
Es wurde festgestellt, dass Chinolinverbindungen Antitumoreigenschaften aufweisen . Damit sind sie potenzielle Kandidaten für die Entwicklung neuartiger Krebsmedikamente.
Antihypertensive Aktivität
Es wurde festgestellt, dass Chinolinverbindungen antihypertensive Eigenschaften aufweisen . Damit sind sie potenzielle Kandidaten für die Entwicklung von Medikamenten zur Behandlung von Bluthochdruck.
Mittel gegen Influenzaviren
Eine Reihe von 4-[(Chinolin-4-yl)amino]benzamid-Derivaten, zu denen auch this compound gehört, wurde als neuartige Anti-Influenza-Mittel entwickelt und synthetisiert . Diese Verbindungen haben eine signifikante antivirale Aktivität gegen verschiedene Influenzavirusstämme gezeigt .
Antimalaria-Aktivität
Es wurde festgestellt, dass Chinolinverbindungen antimalaria-Eigenschaften aufweisen . Damit sind sie potenzielle Kandidaten für die Entwicklung von Medikamenten zur Behandlung von Malaria.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 8-Methylquinolin-4(1H)-one are currently under investigation. It is a specialty product used for proteomics research applications .
Biochemical Pathways
Quinoline derivatives have been found to have anti-influenza virus activities . They can interact well with ribonucleoprotein and inhibit the PA−PB1 subunit of RNA polymerase .
Result of Action
Quinoline derivatives have demonstrated significant anti-influenza virus activities against different influenza virus strains .
Biochemische Analyse
Biochemical Properties
8-Methylquinolin-4(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 8-Methylquinolin-4(1H)-one and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 8-Methylquinolin-4(1H)-one can bind to proteins, influencing their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
8-Methylquinolin-4(1H)-one has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 8-Methylquinolin-4(1H)-one can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter gene expression by binding to transcription factors or interacting with DNA, resulting in changes in the production of proteins that are crucial for cellular function .
Molecular Mechanism
The molecular mechanism of action of 8-Methylquinolin-4(1H)-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 8-Methylquinolin-4(1H)-one can bind to specific sites on enzymes, leading to their inhibition or activation. This binding can alter the enzyme’s conformation and activity, affecting the biochemical pathways in which the enzyme is involved. Additionally, 8-Methylquinolin-4(1H)-one can interact with DNA and transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methylquinolin-4(1H)-one can change over time due to its stability and degradation. Studies have shown that 8-Methylquinolin-4(1H)-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 8-Methylquinolin-4(1H)-one in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 8-Methylquinolin-4(1H)-one vary with different dosages in animal models. At low doses, 8-Methylquinolin-4(1H)-one can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
8-Methylquinolin-4(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic flux and levels of metabolites can be influenced by the presence of 8-Methylquinolin-4(1H)-one, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 8-Methylquinolin-4(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of 8-Methylquinolin-4(1H)-one in different cellular compartments. For example, 8-Methylquinolin-4(1H)-one can be transported into cells via membrane transporters and bind to intracellular proteins, affecting its distribution and activity within the cell .
Subcellular Localization
8-Methylquinolin-4(1H)-one exhibits specific subcellular localization, which can impact its activity and function. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 8-Methylquinolin-4(1H)-one in subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTISUYZVEWQIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510356 | |
| Record name | 8-Methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23432-44-2 | |
| Record name | 8-Methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



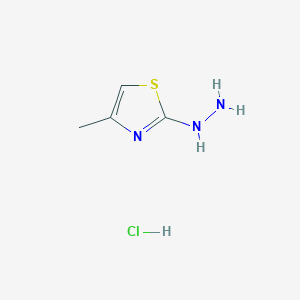



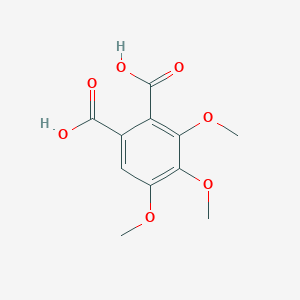
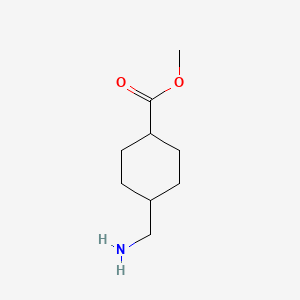
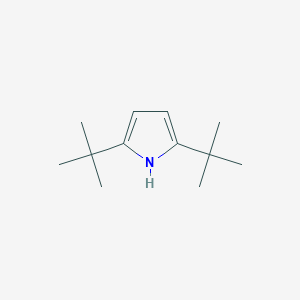


![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

